B1574584 CC-92480

CC-92480

カタログ番号 B1574584
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC-92480 is a cereblon E3 ubiquitin ligase modulating agent with potential immunomodulating and antineoplastic activities. CC-92480 specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T cells. This leads to modulation of the immune system, including activation of T lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types.

科学的研究の応用

Enhanced Tumor Killing and Immunomodulation in Multiple Myeloma

CC-92480, a novel cereblon E3 ligase modulator, has shown synergistic effects with dexamethasone, bortezomib, and daratumumab in treating multiple myeloma (MM). This combination leads to enhanced tumor killing in MM cell lines and in xenograft mouse models. Specifically, CC-92480 works by inducing apoptosis in MM cells, increasing CD38 expression, and enhancing antibody-dependent cellular cytotoxicity and phagocytosis, all contributing to its potent antitumor activity (Wong et al., 2019).

Pharmacokinetics and Bioavailability

A study on the pharmacokinetics and bioavailability of CC-92480 in rats showed that this compound has a high oral bioavailability (>63%). The study developed a sensitive method for determining CC-92480 in rat plasma and proposed metabolic pathways for the drug, including oxidative dealkylation and amide hydrolysis (You & Pang, 2021).

Dose- and Schedule-Dependent Immunomodulatory Effects

CC-92480's immunomodulatory effects in relapsed/refractory multiple myeloma patients are dose- and schedule-dependent. The drug induces degradation of Ikaros and Aiolos, leading to apoptosis of myeloma cells and immune-stimulatory effects. Different dosing schedules result in varying degradation and recovery patterns of these transcription factors, impacting immune cell subtypes (Wong et al., 2020).

Enhanced Cell-Autonomous Cytotoxicity

CC-92480 enhances cell-autonomous cytotoxicity, particularly when combined with bortezomib and dexamethasone in pre-clinical MM models. This combination blocks the G2/M transition in MM cells, leading to increased cytotoxic effects compared to pomalidomide. These findings suggest a unique mechanism of action for CC-92480, contributing to its potent antitumor activity (Bjorklund et al., 2021).

Pre-Clinical and Clinical Immunomodulatory Effects

CC-92480, in combination with bortezomib, demonstrates immunomodulatory effects both in pre-clinical and clinical settings. This combination does not negatively impact the immunostimulatory ability of CC-92480, leading to enhanced PBMC and NK cell-mediated killing of MM cells. It also activates T and NK cells, contributing to its efficacy in treating MM (Bjorklund et al., 2021).

特性

製品名

CC-92480

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CC-92480;  CC 92480;  CC92480; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。